molecular formula C5H5N2O2+ B12166712 1-Methylpyridazin-1-ium-3,6-dione

1-Methylpyridazin-1-ium-3,6-dione

Cat. No.: B12166712
M. Wt: 125.11 g/mol
InChI Key: WKQDNLISJDOFME-UHFFFAOYSA-N
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Description

1-Methylpyridazin-1-ium-3,6-dione is a heterocyclic compound that features a six-membered ring containing two nitrogen atoms and two carbonyl groups This compound is part of the pyridazine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyridazin-1-ium-3,6-dione can be synthesized through several methods. One common approach involves the reaction of hydrazine with maleic anhydride, followed by methylation. The reaction typically occurs in an aqueous medium at elevated temperatures (around 95°C) and requires 2-4 hours . Another method involves the use of ion-exchange resins as catalysts, which offer advantages such as high selectivity and reusability .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of solid catalysts and optimized reaction conditions helps in scaling up the production process while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyridazin-1-ium-3,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and alkylating agents are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazines, which have significant applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 1-Methylpyridazin-1-ium-3,6-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. This site-selective modification is particularly useful in drug development and protein engineering .

Comparison with Similar Compounds

Uniqueness: 1-Methylpyridazin-1-ium-3,6-dione stands out due to its unique combination of reactivity and stability, making it a versatile compound in both synthetic and applied chemistry. Its ability to undergo a wide range of chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H5N2O2+

Molecular Weight

125.11 g/mol

IUPAC Name

1-methylpyridazin-1-ium-3,6-dione

InChI

InChI=1S/C5H5N2O2/c1-7-5(9)3-2-4(8)6-7/h2-3H,1H3/q+1

InChI Key

WKQDNLISJDOFME-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=NC(=O)C=CC1=O

Origin of Product

United States

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